molecular formula C7H6BrN B1288605 5-Bromo-2-vinylpyridine CAS No. 226883-52-9

5-Bromo-2-vinylpyridine

Cat. No. B1288605
M. Wt: 184.03 g/mol
InChI Key: OQSIJBZWAMCSTN-UHFFFAOYSA-N
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Description

5-Bromo-2-vinylpyridine is a brominated pyridine derivative that is of significant interest in the field of organic chemistry due to its potential applications in the synthesis of complex molecules and materials. The presence of both a bromine atom and a vinyl group in the molecule makes it a versatile intermediate for various chemical transformations, including coupling reactions and polymerizations.

Synthesis Analysis

The synthesis of brominated pyridines, including derivatives similar to 5-bromo-2-vinylpyridine, can be achieved through multiple methods. For instance, the Suzuki-Miyaura cross-coupling reaction is a common approach to introduce vinyl groups into bromopyridines, as demonstrated in the synthesis of various vinyl-substituted polypyridyl ligands . Additionally, the Stille coupling reaction has been employed to produce 5-bromo-2,2'-bipyridine, which shares structural similarities with 5-bromo-2-vinylpyridine . These methods provide efficient routes to brominated pyridines, which can be further functionalized to create a wide array of compounds.

Molecular Structure Analysis

The molecular structure of 5-bromo-2-vinylpyridine is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The bromine atom at the 5-position and the vinyl group at the 2-position are key functional groups that influence the reactivity and coordination properties of the molecule. The vinyl group, in particular, can participate in various chemical reactions, including polymerizations and further coupling reactions .

Chemical Reactions Analysis

Brominated pyridines, including 5-bromo-2-vinylpyridine, are reactive intermediates that can undergo a variety of chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the vinyl group can undergo addition reactions with halogens, as seen in the study of vinyloxy-pyridines and n-vinylpyridines with bromine . Furthermore, the vinyl group can be utilized in polymerization reactions to create polymeric materials with pyridine units in the backbone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-vinylpyridine are influenced by its functional groups. The bromine atom increases the molecule's density and boiling point compared to unsubstituted pyridines. The vinyl group introduces unsaturation into the molecule, which can affect its stability and reactivity. The pyridine ring itself is known for its electron-withdrawing properties due to the nitrogen atom, which can impact the acidity of protons attached to the ring and the overall electronic distribution within the molecule .

Scientific Research Applications

Application 1: Electrochemical Applications

  • Summary of the Application: Vinylpyridine is used in the creation of Polyvinylpyridine (PVPy), a polymer that has been extensively applied in electrode organization for electrochemical applications . This includes sensors for monitoring and determining humidity and various chemicals .
  • Methods of Application: PVPy is prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile. Different haloalkanes can be used for the quaternization of pyridine units . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .
  • Results or Outcomes: The use of PVPy in the electrode structure and/or its application for the modification of electrochemical electrodes has shown promising results in systems such as sensors for monitoring and determining humidity and various chemicals .

Application 2: Gas Sensing Systems

  • Summary of the Application: Vinylpyridine is used in the creation of Poly(2-vinylpyridine) (P2VP), a polymer used in the development of self-powering gas sensing systems .
  • Methods of Application: P2VP is combined with barium titanate oxide (BaTiO3) to create superdispersible core-shell hybrids (P2VP@BaTiO3). These hybrids are used in the creation of double-layer triboelectric nanogenerators (TENGs), which power the gas sensing systems .
  • Results or Outcomes: The P2VP@BaTiO3-based TENGs deliver significantly enhanced output performances compared to physically mixed P2VP/BaTiO3 counterparts. The P2VP 10 @BaTiO3-based double-layer TENG exhibits not only an excellent transferred charge density of 281.7 μC m -2 with a power density of 27.2 W m -2 but also extraordinary device stability .

Application 3: Drug Delivery Systems

  • Summary of the Application: Vinylpyridine is used in the creation of Polyvinylpyridine (PVPy), a polymer that has potential for use in electrical applications and drug delivery .
  • Methods of Application: PVPy is prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile. Different haloalkanes can be used for the quaternization of pyridine units . The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare (poly (4-vinylpyridine) (P4VP)) .
  • Results or Outcomes: Due to its pyridine ring, PVPy can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .

Application 4: Nanocarriers for Targeted Drug Delivery

  • Summary of the Application: Vinylpyridine is used in the creation of BAB-type dual-responsive nanocarriers for targeted drug delivery . These nanocarriers are based on 2-vinylpyridine and diethyl vinylphosphonate .
  • Methods of Application: The nanocarriers are synthesized via a process involving the polymerization of 2-vinylpyridine and diethyl vinylphosphonate . The resulting nanoparticles are then functionalized for targeted drug delivery .
  • Results or Outcomes: The nanocarriers have shown promising results in the targeted delivery of drugs, with the potential to improve dosage, bioavailability, and patient application .

Application 5: pH-Sensitive Biocompatible Drug Delivery Systems

  • Summary of the Application: Vinylpyridine is used in the creation of pH-sensitive biocompatible poly(2-vinyl pyridine)-b-poly(ethylene oxide) nanomicelles for drug delivery .
  • Methods of Application: The nanomicelles are loaded with drugs such as curcumin and 5-fluorouracil . The influence of the drug loading on the micellar sizes was investigated .
  • Results or Outcomes: The pH controls the release of both drugs. At pH 2, where the P2VP sequences from the “frozen-in” micellar core are protonated, the drug release efficiencies exceed 90% .

Safety And Hazards

The safety data sheet for 5-Bromo-2-vinylpyridine indicates that it is classified as having acute oral toxicity and skin corrosion/irritation . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

5-bromo-2-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSIJBZWAMCSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610939
Record name 5-Bromo-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-vinylpyridine

CAS RN

226883-52-9
Record name 5-Bromo-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-ethenylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DD Micucci - 1948 - search.proquest.com
… -3-vinylpyridine suggested that a similar series of reactions starting with picolinic add might prove useful in preparing 5-bromo-2-isopropenylpyridine and a 5-bromo- 2-vinylpyridine.An …
Number of citations: 2 search.proquest.com
Y Fu, C Qin, Z Zhang, H Shi, J Zhao, X Gong… - Organic Chemistry …, 2021 - pubs.rsc.org
… As expected, 3-methyl-5-bromo-2-vinylpyridine 2i also displayed a good reactivity (3i, 53% yield). Notably, the process was also applicable to 2-vinylquinolines, affording 3j–3o in …
Number of citations: 5 pubs.rsc.org
S Xu, EH Kim, A Wei, E Negishi - Science and Technology of …, 2014 - Taylor & Francis
… used to produce HH bis(pyridyl)ethene, which was further condensed with distannylethylene to produce regioregular HH-PPyVs, whereas the polymerization of 5-bromo-2-vinylpyridine …
Number of citations: 145 www.tandfonline.com
DK Fu, B Xu, TM Swager - Tetrahedron, 1997 - Elsevier
… previously found that by using Pd(AsPh3)2CI2 as a catalyst 2,5-dibromopyridine (1) reacted with vinyltributyitin selectively at the more reactive 2-position to give 5-bromo-2-vinylpyridine …
Number of citations: 77 www.sciencedirect.com

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